5-Methyl-5-hexen-2-ol
Overview
Description
5-Methyl-5-hexen-2-ol: is an organic compound with the molecular formula C7H14O . It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is also known by its IUPAC name, 5-Hexen-2-ol, 5-methyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-5-hexen-2-ol can be synthesized through several methods. One common method involves the acid-catalyzed reaction of hexene with methanol . Another method includes the reaction of hexanone with an aldehyde to form a hydroxy aldehyde, which is then selectively reduced to produce the target compound .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic processes. For example, the selective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst on gamma-alumina (Pd/γ-Al2O3) can yield this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-hexen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Produces 5-methyl-5-hexenal or 5-methyl-5-hexen-2-one.
Reduction: Yields 5-methylhexan-2-ol.
Substitution: Results in various substituted hexenols depending on the substituent used.
Scientific Research Applications
Chemistry: 5-Methyl-5-hexen-2-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products .
Mechanism of Action
The mechanism of action of 5-Methyl-5-hexen-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
5-Methyl-5-hexen-2-one: A ketone with similar structural features but different reactivity.
5-Methyl-2-hexen-4-ol: Another alcohol with a different position of the double bond.
5-Methyl-4-hexen-2-ol: A structural isomer with the double bond in a different location.
Uniqueness: 5-Methyl-5-hexen-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various applications .
Properties
IUPAC Name |
5-methylhex-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEDLCPIEKXTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964774 | |
Record name | 5-Methylhex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-88-7 | |
Record name | 5-Methyl-5-hexen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50551-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-hexen-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhex-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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